
4-Chloro-8-methoxycoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-8-methoxycoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties Coumarins are benzopyrone derivatives that have been widely studied due to their presence in various natural sources and their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methoxycoumarin typically involves the introduction of chlorine and methoxy groups into the coumarin core. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a catalyst. For this compound, the starting materials would include 4-chlorophenol and 8-methoxy-β-ketoester. The reaction is usually carried out under acidic conditions, often using sulfuric acid or a Lewis acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-8-methoxycoumarin can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chlorine atom can be reduced to form a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: 4-Hydroxy-8-methoxycoumarin
Reduction: 8-Methoxycoumarin
Substitution: 4-Amino-8-methoxycoumarin or 4-Thio-8-methoxycoumarin
Aplicaciones Científicas De Investigación
4-Chloro-8-methoxycoumarin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of fluorescent dyes and sensors due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-8-methoxycoumarin involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s chlorine and methoxy groups can enhance its binding affinity and specificity for certain enzymes. Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its cytotoxic effects on cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorocoumarin: Lacks the methoxy group, which can affect its biological activity.
8-Methoxycoumarin: Lacks the chlorine atom, resulting in different chemical reactivity.
4-Chloro-7-methoxycoumarin: Similar structure but with the methoxy group at a different position, leading to variations in its properties.
Uniqueness
4-Chloro-8-methoxycoumarin is unique due to the specific positioning of its chlorine and methoxy groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Propiedades
Fórmula molecular |
C10H7ClO3 |
|---|---|
Peso molecular |
210.61 g/mol |
Nombre IUPAC |
4-chloro-8-methoxychromen-2-one |
InChI |
InChI=1S/C10H7ClO3/c1-13-8-4-2-3-6-7(11)5-9(12)14-10(6)8/h2-5H,1H3 |
Clave InChI |
GDOSPKCIUSTRKE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1OC(=O)C=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


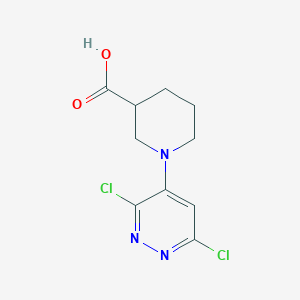
![8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13704664.png)

![(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide](/img/structure/B13704672.png)
![[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol](/img/structure/B13704677.png)
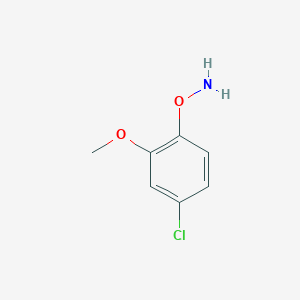
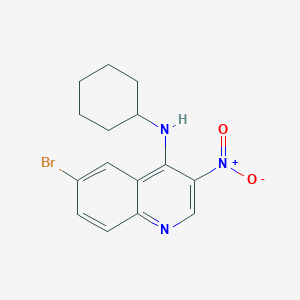
![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl](/img/structure/B13704690.png)
![5-Chloro-6-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]indazole-4-methanol](/img/structure/B13704694.png)
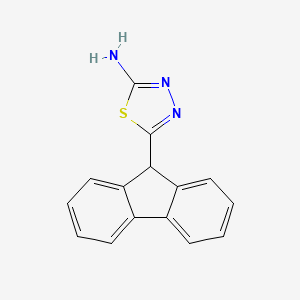

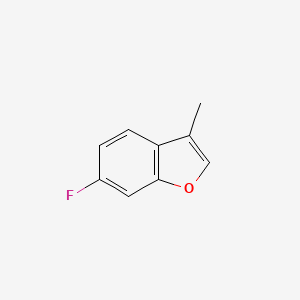

![2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B13704733.png)
